1-Benzothiophene-2-sulfonyl chloride
Overview
Description
1-Benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO2S2 and a molecular weight of 233.72 . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 1-Benzothiophene-2-sulfonyl chloride can be achieved from Thianaphthene . An efficient synthesis of benzothiophenes from easily available o-halovinylbenzenes and potassium sulfide has been reported . This method tolerates a wide range of functionalities and provides various 2-substituted benzo[b]thiophenes in high yields in the absence of a transition-metal catalyst .Molecular Structure Analysis
The InChI code for 1-Benzothiophene-2-sulfonyl chloride is 1S/C8H6ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5,12H .Chemical Reactions Analysis
Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of radical chemistry has drawn wide attention as it offers diverse and unique reaction pathways in synthetic chemistry . Recently, intramolecular radical involved transformations toward the ortho- or ipso-carbon of the benzene ring have been extensively investigated, thus producing valuable molecular scaffolds .Physical And Chemical Properties Analysis
1-Benzothiophene-2-sulfonyl chloride is moisture sensitive . It is incompatible with water, alcohols, bases, strong oxidizing agents, and amines . Thermal decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas .Scientific Research Applications
Photoredox-Catalyzed Synthesis
1-Benzothiophene-2-sulfonyl chloride is utilized in photoredox-catalyzed cascade annulation, contributing to the synthesis of benzothiophenes. This process involves the reaction with methyl(2-(phenylethynyl)phenyl)sulfanes and achieves moderate to good yields at ambient temperature (Yan et al., 2018).
Synthesis of Heterocyclic Compounds
It plays a key role in synthesizing five-membered heterocycles containing the sulfonyl group. This synthesis involves dilithiation of (isopropylsulfonyl)benzene and reaction with gem-dihalo compounds, esters, or acyl halides (Cabiddu et al., 1993).
Cycloaddition Reactions
In cycloaddition reactions, 1-Benzothiophene-2-sulfonyl chloride exhibits regioselectivity with nitrile oxides. The reaction with mesitonitrile oxide results in the catalytic decomposition of the nitrile oxide, competing with the cycloaddition (Albini et al., 1982).
Organic Solar Cells Application
It's used in the synthesis of non-fullerene acceptors for organic solar cells. When used as an end-capping unit for ITBC, it extends UV–vis absorption into the near-IR region, contributing to efficient power conversion (Cao et al., 2018).
Synthesis of Benzothiophenes and Oxides
The compound is instrumental in the selective synthesis of benzothiophene oxides and benzothiophenes via a reaction involving thionyl chloride (Uchida et al., 2020).
Electrochemical Synthesis
It's used in the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates, providing a sustainable and efficient access to 3-sulfonated benzothiophenes (Zhang et al., 2021).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 1-Benzothiophene-2-sulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment . Moreover, it’s known to cause burns of eyes, skin, and mucous membranes, and contact with water liberates toxic gas .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIIVBOPAHICHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379995 | |
Record name | 1-Benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-2-sulfonyl chloride | |
CAS RN |
90001-64-2 | |
Record name | 1-Benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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